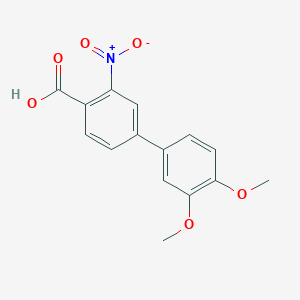
2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% (2,3,5-DMPBM), is a chemical compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 268.32 g/mol and a melting point of 200-203°C. 2,3,5-DMPBM has been studied for its ability to act as an intermediate in the synthesis of various compounds, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including 3-hydroxy-3-methyl-6-methylbenzoic acid, 3,5-dimethoxy-6-methylbenzoic acid, and 3,5-dihydroxy-6-methylbenzoic acid. It has also been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% is not well understood. However, it is thought to act as a proton acceptor, which means that it can accept a proton from a molecule and form a bond with it. This can lead to a change in the structure of the molecule, which can then lead to a change in its properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% are not well understood. However, it is thought to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential to inhibit the growth of certain bacteria, as well as its ability to reduce blood sugar levels in diabetics.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high purity of 95%. It is also stable and has a long shelf life. However, it is important to note that the compound is toxic if ingested and should be handled with care.
Orientations Futures
There are several potential future directions for 2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95%. These include further research into its potential applications in scientific research, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the mechanism of action of the compound, as well as its potential to inhibit the growth of certain bacteria. Finally, further research could be conducted into the potential of 2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% to reduce blood sugar levels in diabetics.
Méthodes De Synthèse
2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized by reacting 3,5-dimethoxybenzoic acid with 6-methylbenzoic acid in the presence of anhydrous sodium acetate. The reaction is carried out in a solvent such as methanol or ethanol at a temperature of 70-80°C for 1-2 hours. The reaction yields a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-5-4-6-14(15(10)16(17)18)11-7-12(19-2)9-13(8-11)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLCTXKNJHZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690856 |
Source


|
| Record name | 3',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-73-7 |
Source


|
| Record name | 3',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














